3-[(1-Carboxyvinyl)oxy]benzoic acid

Catalog No.
S655060
CAS No.
16929-37-6
M.F
C10H8O5
M. Wt
208.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(1-Carboxyvinyl)oxy]benzoic acid

CAS Number

16929-37-6

Product Name

3-[(1-Carboxyvinyl)oxy]benzoic acid

IUPAC Name

3-(1-carboxyethenoxy)benzoic acid

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

InChI

InChI=1S/C10H8O5/c1-6(9(11)12)15-8-4-2-3-7(5-8)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14)

InChI Key

HGVAHYJMDVROLE-UHFFFAOYSA-N

SMILES

C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O

Canonical SMILES

C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O

3-[(1-Carboxyvinyl)oxy]benzoic acid is a dicarboxylic acid characterized by the presence of a (1-carboxyvinyl)oxy group at the 3-position of the benzoic acid structure. Its molecular formula is C₁₀H₈O₅, and it has a molecular weight of 208.17 g/mol. This compound plays a significant role in various biochemical pathways, particularly in the biosynthesis of menaquinones, which are essential for electron transport in bacteria and certain eukaryotes .

  • Deprotonation: This compound can lose protons from its carboxylic acid groups, resulting in the formation of its dianion, 3-[(1-carboxylatovinyl)oxy]benzoate(2−). This transformation is significant at physiological pH levels (around 7.3) where the dianionic form predominates .
  • Condensation Reactions: It can participate in condensation reactions to form various derivatives, which may be useful in synthesizing more complex organic compounds.
  • Reduction: The compound may also undergo reduction reactions, leading to the formation of alcohol derivatives.

The biological activity of 3-[(1-Carboxyvinyl)oxy]benzoic acid is primarily linked to its role in the menaquinone biosynthetic pathway. It acts as an intermediary compound in the enzymatic conversion processes that lead to the formation of aminofutalosine, a precursor to menaquinone. Menaquinones are crucial for bacterial respiration and are involved in redox reactions within cellular membranes . Additionally, studies indicate potential antimicrobial properties due to its structural similarities with other bioactive compounds.

The synthesis of 3-[(1-Carboxyvinyl)oxy]benzoic acid can be achieved through various methods:

  • Biosynthetic Pathways: It is naturally produced via microbial fermentation processes, particularly involving specific bacteria that utilize chorismate as a substrate. Enzymatic reactions catalyzed by radical S-adenosylmethionine enzymes have been identified as key steps in its biosynthesis .
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from benzoic acid derivatives and employing reagents that facilitate the introduction of the (1-carboxyvinyl)oxy group.

3-[(1-Carboxyvinyl)oxy]benzoic acid has several applications:

  • Biochemical Research: It serves as an important intermediate in studies related to menaquinone biosynthesis and other metabolic pathways.
  • Pharmaceuticals: Due to its potential antimicrobial properties, it may be explored for developing new antibiotics or therapeutic agents.
  • Agriculture: Its derivatives could be investigated for use as plant growth regulators or biopesticides.

Research on interaction studies involving 3-[(1-Carboxyvinyl)oxy]benzoic acid has highlighted its role in metabolic pathways. For instance:

  • Enzymatic Interactions: The compound interacts with various enzymes involved in its biosynthesis and degradation, which can affect metabolic fluxes in microbial systems .
  • Inhibition Studies: Preliminary studies suggest that it might inhibit certain bacterial enzymes, thus demonstrating potential as an antimicrobial agent.

Several compounds share structural or functional similarities with 3-[(1-Carboxyvinyl)oxy]benzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Benzoic AcidSimple aromatic carboxylic acidLacks the (1-carboxyvinyl)oxy group
Salicylic AcidHydroxy derivative of benzoic acidContains a hydroxyl group instead of a vinyl group
4-Hydroxybenzoic AcidHydroxy derivative at the para positionSimilar functionality but different positions
MenaquinoneContains multiple isoprenoid unitsEssential for bacterial respiration

Uniqueness

3-[(1-Carboxyvinyl)oxy]benzoic acid is unique due to its specific structural modifications that confer distinct biochemical properties, particularly its role as an intermediate in menaquinone biosynthesis. Its ability to act as both a substrate and a product in enzymatic reactions sets it apart from simpler aromatic acids and their derivatives.

XLogP3

1.6

Wikipedia

3-[(1-carboxyvinyl)oxy]benzoic acid

Dates

Modify: 2024-04-14

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